molecular formula C10H20O4 B13836969 2-Ethoxy-5-(ethoxymethyl)-2-methyl-1,3-dioxane

2-Ethoxy-5-(ethoxymethyl)-2-methyl-1,3-dioxane

Cat. No.: B13836969
M. Wt: 204.26 g/mol
InChI Key: TVXSHKONZZBBAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-5-(ethoxymethyl)-2-methyl-1,3-dioxane is a chemical compound that belongs to the dioxane family It is characterized by its unique structure, which includes an ethoxy group, an ethoxymethyl group, and a methyl group attached to a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-(ethoxymethyl)-2-methyl-1,3-dioxane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-1,3-dioxane with ethyl alcohol in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The industrial production process is designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-(ethoxymethyl)-2-methyl-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ethoxy and ethoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Ethoxy-5-(ethoxymethyl)-2-methyl-1,3-dioxane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-(ethoxymethyl)-2-methyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-5-(ethoxymethyl)thiazole
  • 2-Ethoxy-5-methylphenylboronic acid
  • 2-Ethoxy-5-methylpyrazine

Uniqueness

2-Ethoxy-5-(ethoxymethyl)-2-methyl-1,3-dioxane is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H20O4

Molecular Weight

204.26 g/mol

IUPAC Name

2-ethoxy-5-(ethoxymethyl)-2-methyl-1,3-dioxane

InChI

InChI=1S/C10H20O4/c1-4-11-6-9-7-13-10(3,12-5-2)14-8-9/h9H,4-8H2,1-3H3

InChI Key

TVXSHKONZZBBAC-UHFFFAOYSA-N

Canonical SMILES

CCOCC1COC(OC1)(C)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.